Coniel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Coniel” is a brand name for the drug Benidipine , a synthetic dihydropyridine calcium channel blocker . It has been extensively clinically tested and has demonstrated sustained efficacy and effectiveness . It is used to treat hypertension and angina pectoris . A large body of evidence, including clinical data and analyses, demonstrates that “Coniel” protects the heart, kidneys, and brain from the effects of hypertension and angina pectoris .

Molecular Structure Analysis

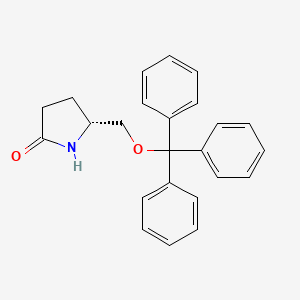

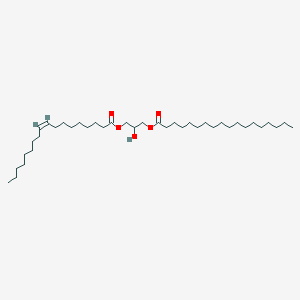

The molecular structure of Benidipine, the active ingredient in “Coniel”, is C28H31N3O6 . Its exact mass is 541.20 and its molecular weight is 542.029 . The elemental analysis of Benidipine is C, 62.05; H, 5.95; Cl, 6.54; N, 7.75; O, 17.71 .

科学研究应用

抗高血压临床疗效

苯硫嗪盐酸苯地平,也称为Coniel,已被观察到对治疗高血压有效。一项研究发现,在58名接受口服苯硫嗪盐酸苯地平治疗的高血压患者中,有36例明显有效,总有效率为82.8%,突显了其显著的降压效果和安全性(Wang Weiwe, 2008)。

太空任务中的科学探索

虽然与Coniel无直接关系,但太空任务中的科学操作涉及复杂的舱外活动(EVA)的精心规划和执行。在BASALT研究项目中研究的运营概念(ConOps)在这些任务中的应用反映了包括硬件、软件和数据产品在内的各种要素的复杂相互作用,以确保任务成功(K. Beaton et al., 2019)。

本科课程中的整合

将基于发现的研究,如CUREs,整合到本科科学教育中,对于增强科学学习至关重要。尽管这种方法与Coniel无关,但强调了在科学领域中实践、基于研究的学习的重要性(S. Elgin et al., 2016)。

慈善在科学创新中的作用

慈善事业在弥合基础科学研究与商业影响之间的鸿沟中发挥着重要作用。这一方面对于各个领域的科学进步至关重要,包括制药领域,如Coniel等药物的开发(H. Parthasarathy, Lindy Fishburne, 2015)。

科学代码的向量化用于模拟

科学代码的向量化,如ConMan项目中用于地幔对流模拟的示范,突显了科学研究中计算技术进步的重要性。这种技术方面对于药物的开发和测试至关重要(S. King, A. Raefsky, B. Hager, 1990)。

作用机制

属性

IUPAC Name |

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107659 |

Source

|

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coniel | |

CAS RN |

91599-75-6 |

Source

|

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of Coniel (Benidipine Hydrochloride)?

A1: Coniel is a calcium antagonist with a 1,4‐dihydropyridine derivative structure []. It exerts its long-lasting antihypertensive effects by inhibiting voltage-dependent calcium channels []. This inhibition reduces calcium influx into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.

Q2: How does Coniel compare to other calcium channel blockers in terms of its effects on heart rate and plasma norepinephrine levels?

A2: Studies in spontaneously hypertensive rats show that Coniel has a less pronounced effect on heart rate compared to nifedipine, cilnidipine, and amlodipine []. While all four drugs exhibited similar antihypertensive effects, Coniel did not significantly affect heart rate, whereas nifedipine and cilnidipine caused significant increases []. Additionally, Coniel did not significantly affect plasma norepinephrine concentration, unlike nifedipine and amlodipine, which caused significant increases []. This suggests a potentially favorable side effect profile for Coniel in terms of cardiac effects.

Q3: Beyond its antihypertensive effects, does Coniel offer any other protective benefits?

A3: Research suggests that Coniel may have protective effects against myocardial damage following ischemia and reperfusion injury []. In isolated perfused rat hearts, pretreatment with Coniel improved post-ischemic contractile function and reduced the release of lactate dehydrogenase and creatine phosphokinase, markers of myocardial damage []. This cardioprotective effect is attributed partly to Coniel's ability to protect vascular reactivity by preserving endothelium-dependent vasodilation and mitigating the augmented vasoconstrictor response often observed after ischemia-reperfusion injury [].

Q4: Does Coniel demonstrate any antioxidative properties in hypertensive patients?

A4: Yes, studies indicate that Coniel treatment leads to a decrease in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in hypertensive patients []. This reduction in TBARS appears independent of Coniel's antihypertensive effects, suggesting an additional mechanism for its cardiovascular benefits [].

Q5: How does dietary salt intake affect Coniel's efficacy in managing hypertension?

A5: Interestingly, Coniel demonstrates beneficial effects on blood pressure and autonomic nervous activity in hypertensive patients regardless of their salt intake []. While high salt intake can exacerbate hypertension and negatively impact autonomic function, Coniel treatment effectively lowers blood pressure and improves autonomic balance in both high- and low-salt intake groups []. This suggests that Coniel may be particularly beneficial for managing salt-sensitive hypertension.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)